molecular formula C7H8N2O2 B13253173 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate

1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate

Cat. No.: B13253173
M. Wt: 152.15 g/mol
InChI Key: DOYLBOYTUDZCIV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and is often used in the development of pharmaceuticals and other chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate typically involves multi-step reactions. One common method starts with the preparation of pyrrolo[2,3-B]pyridine, followed by oxidation and nitration reactions to introduce the necessary functional groups . The reaction conditions often include the use of solvents like dichloromethane and reagents such as acetic acid and liquid bromine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-B]pyridine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis . The compound’s effects are mediated through pathways such as RAS-MEK-ERK and PI3K-Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is unique due to its specific functional groups and hydration state, which can influence its reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for cancer research .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine;hydrate

InChI

InChI=1S/C7H6N2O.H2O/c10-9-5-1-2-6-3-4-8-7(6)9;/h1-5,10H;1H2

InChI Key

DOYLBOYTUDZCIV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=CC2=C1)O.O

Origin of Product

United States

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